N-(3-benzenesulfonamidophenyl)acetamide
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Overview
Description
N-(3-benzenesulfonamidophenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzenesulfonamidophenyl)acetamide typically involves the following steps:
Sulfonation: Nitrobenzene is reacted with chlorosulfonic acid to produce meta-nitrophenylsulfonyl chloride.
Amination: The meta-nitrophenylsulfonyl chloride undergoes an amination reaction in an organic solvent to form meta-nitrophenylsulfonamide.
Acetylation: The meta-nitrophenylsulfonamide is then acetylated in the presence of concentrated sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzenesulfonamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3-benzenesulfonamidophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-benzenesulfonamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Similar structure but lacks the sulfonamide group.
N-(4-benzenesulfonamidophenyl)acetamide: Similar structure but with the sulfonamide group at a different position on the phenyl ring.
N-(3-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfonamide group.
Uniqueness
N-(3-benzenesulfonamidophenyl)acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties. The sulfonamide group enhances its potential as an enzyme inhibitor, while the acetamide group contributes to its stability and solubility .
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[3-(benzenesulfonamido)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-11(17)15-12-6-5-7-13(10-12)16-20(18,19)14-8-3-2-4-9-14/h2-10,16H,1H3,(H,15,17) |
InChI Key |
VKDGMAKQXJDOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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